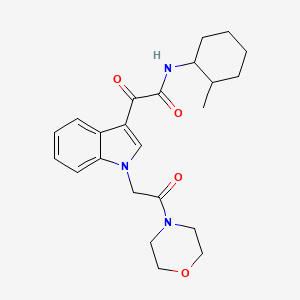

![molecular formula C13H13N5O3 B2770242 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034326-53-7](/img/structure/B2770242.png)

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazolo[4,3-b]pyridazine is a type of organic compound known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b]thiadiazine, have been synthesized and studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Molecular Structure Analysis

The molecular structure of these compounds often involves a fused-triazole backbone . They can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .Physical And Chemical Properties Analysis

Compounds with similar structures, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, exhibit superior thermostability . Their physicochemical and energetic properties have been measured or calculated .Applications De Recherche Scientifique

Antimicrobial Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide derivatives have demonstrated significant antimicrobial activity. This is seen in compounds where the synthesis involves heteroaromatic o-aminonitrile, leading to the formation of various derivatives. These compounds exhibit pronounced antimicrobial activities against a range of microbial strains (Bhuiyan et al., 2006).

Antiproliferative Activity

These derivatives also show promise in antiproliferative applications. The structural modification of these compounds, particularly when replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine moiety, leads to the inhibition of the proliferation of endothelial and tumor cells. This suggests potential in cancer research and therapy (Ilić et al., 2011).

Insecticidal Activities

These compounds have been studied for their insecticidal activities, particularly against certain species like Culex pipiens. Different derivatives, such as pyridazinone, oxadiazole, and triazolopyridazinone, exhibit varying degrees of larvicidal activity. This suggests potential uses in pest control and management programs (Ramadan et al., 2022).

Structural and Pharmaceutical Analysis

Structural analysis and synthesis methods of these derivatives have been extensively studied. This includes Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks to understand molecular interactions and stability. Such research is critical for pharmaceutical development and the creation of more effective drugs (Sallam et al., 2021).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Some derivatives of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide exhibit antihistaminic activity and can inhibit eosinophil infiltration. This is particularly evident in compounds that have been structurally modified to include cyclic amines, suggesting potential therapeutic applications for allergic reactions and respiratory diseases (Gyoten et al., 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to inhibit various enzymes, which could affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The synthesis of similar compounds has been studied, suggesting that their action may be influenced by the conditions under which they are synthesized .

Orientations Futures

Propriétés

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-2-20-12-6-5-10-15-16-11(18(10)17-12)8-14-13(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADZVKJKXBNWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CO3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea](/img/structure/B2770161.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)

![1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2770166.png)

![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2770174.png)

![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)

![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)

![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)

![N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2770181.png)